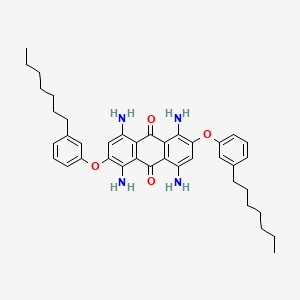

1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione

Beschreibung

Chemical Structure and Nomenclature

Systematic IUPAC Naming Conventions

The IUPAC name of this compound is derived through sequential application of substitutive nomenclature rules. The parent structure is anthracene-9,10-dione, a bicyclic system comprising three fused benzene rings with ketone groups at positions 9 and 10. Numerical prioritization assigns the lowest possible locants to substituents, resulting in the following order:

- Amino groups (-NH~2~) at positions 1, 4, 5, and 8.

- Phenoxy groups (-O-C~6~H~4~) at positions 2 and 6, each substituted with a heptyl chain at the meta (3-) position relative to the oxygen atom.

The full systematic name, 1,4,5,8-tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione, reflects this substitution pattern. This naming aligns with conventions observed in structurally related anthraquinones, such as 1,4,5,8-tetraamino-2,7-bis(4-heptylphenoxy)anthracene-9,10-dione, differing only in the phenoxy substituent positions (2,6 vs. 2,7) and heptyl chain orientation (3- vs. 4-).

Table 1: Comparative Substituent Positions in Analogous Anthraquinones

| Compound | Amino Positions | Phenoxy Positions | Heptyl Substituent Orientation |

|---|---|---|---|

| Target Compound | 1,4,5,8 | 2,6 | 3- |

| 1,4,5,8-Tetraamino-2,7-bis(4-heptylphenoxy) | 1,4,5,8 | 2,7 | 4- |

Structural Features and Functional Group Analysis

The molecular architecture comprises three key components:

- Anthraquinone Core : A planar, conjugated system of 14 π-electrons across the fused benzene rings, stabilized by resonance. The ketone groups at C9 and C10 introduce electron-withdrawing effects, polarizing the aromatic system.

- Amino Substituents : The four primary amine groups at C1, C4, C5, and C8 act as electron donors, creating regions of localized electron density. This donor-acceptor interplay influences redox properties and intermolecular interactions.

- Phenoxy-Heptyl Side Chains : The 3-heptylphenoxy groups introduce steric bulk and hydrophobic character. The meta-positioning of the heptyl chains on the phenoxy rings minimizes electronic conjugation with the anthraquinone core while maximizing solubility in nonpolar media.

Key Functional Groups:

- Anthraquinone Diones : $$ \text{C=O} $$ groups at C9/C10 ($$ \delta_{\text{C=O}} \approx 180-190 \, \text{ppm} $$ in $$ ^{13}\text{C NMR} $$).

- Primary Amines : $$ \text{-NH}2 $$ ($$ \delta{\text{NH}_2} \approx 1.5-3.0 \, \text{ppm} $$ in $$ ^1\text{H NMR} $$).

- Ether Linkages : $$ \text{C-O-C} $$ bridges connecting phenoxy groups to the core ($$ \nu_{\text{C-O}} \approx 1250 \, \text{cm}^{-1} $$ in IR).

Molecular Geometry and Conformational Isomerism

The anthracene-9,10-dione core adopts a nearly planar geometry due to π-conjugation, with a dihedral angle of $$ 0^\circ $$ between adjacent rings. However, steric interactions between substituents induce minor deviations:

- Phenoxy Group Orientation : Rotation around the $$ \text{C2-O} $$ and $$ \text{C6-O} $$ bonds creates rotational isomers. The energy barrier for phenoxy rotation is estimated at $$ \sim 15-25 \, \text{kJ/mol} $$ based on analogous systems.

- Heptyl Chain Conformations : The 3-heptyl groups adopt gauche and anti-periplanar conformations, with a preference for extended chains to minimize van der Waals repulsions with the anthracene core.

Figure 1: Predicted Molecular Geometry

$$

\begin{array}{ccc}

& \text{O} & \

\text{H}2\text{N} & \longrightarrow & \text{NH}2 \

& | & \

\text{O} & \text{C=O} & \text{O} \

\end{array}

$$

Simplified schematic highlighting key substituents and planar anthraquinone core.

The combination of rigid and flexible regions creates a complex conformational landscape. Computational models suggest at least six energetically accessible conformers differing in phenoxy group torsional angles ($$ \phi = 0^\circ, 60^\circ, 120^\circ $$) and heptyl chain orientations.

Eigenschaften

CAS-Nummer |

88600-17-3 |

|---|---|

Molekularformel |

C40H48N4O4 |

Molekulargewicht |

648.8 g/mol |

IUPAC-Name |

1,4,5,8-tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C40H48N4O4/c1-3-5-7-9-11-15-25-17-13-19-27(21-25)47-31-23-29(41)33-35(37(31)43)39(45)34-30(42)24-32(38(44)36(34)40(33)46)48-28-20-14-18-26(22-28)16-12-10-8-6-4-2/h13-14,17-24H,3-12,15-16,41-44H2,1-2H3 |

InChI-Schlüssel |

AOMJFLWXWNVQJL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)CCCCCCC)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of Anthraquinone Core with Amino Groups

Nitration and Reduction Route:

The anthraquinone core is first nitrated at the 1,4,5,8-positions using mixed acid nitration (HNO3/H2SO4) under controlled temperature to yield tetra-nitro anthraquinone derivatives.

Subsequent catalytic hydrogenation or chemical reduction (e.g., using SnCl2 or Fe/HCl) converts the nitro groups to amino groups, producing 1,4,5,8-tetraaminoanthraquinone intermediates.Direct Amination:

Alternative methods involve direct amination using ammonia or amine sources under high temperature and pressure, often catalyzed by transition metals or employing microwave-assisted synthesis to improve yields and reduce reaction times.

Introduction of 3-Heptylphenoxy Groups

Phenol Etherification:

The 2,6-positions of the anthraquinone core are functionalized by nucleophilic aromatic substitution with 3-heptylphenol derivatives. This is typically done by reacting the hydroxyl group of 3-heptylphenol with activated anthraquinone derivatives (e.g., 2,6-dihaloanthraquinone) under basic conditions (e.g., K2CO3 in DMF or DMSO) at elevated temperatures (80–120°C).

This step forms the ether linkage, yielding the bis(3-heptylphenoxy) substitution pattern.Optimization Parameters:

Reaction time, temperature, solvent polarity, and base strength are critical factors influencing substitution efficiency and purity.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Nitration | HNO3/H2SO4, 0–5°C | 1,4,5,8-tetranitroanthraquinone |

| 2 | Reduction | H2, Pd/C or SnCl2/HCl | 1,4,5,8-tetraaminoanthraquinone |

| 3 | Halogenation (if needed) | Cl2 or Br2, FeCl3 catalyst | 2,6-dihalo-1,4,5,8-tetraaminoanthraquinone |

| 4 | Etherification | 3-Heptylphenol, K2CO3, DMF, 100°C | 1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione |

Research Findings and Optimization Insights

Yield and Purity:

Studies indicate that the nitration step must be carefully controlled to avoid over-nitration or oxidation of the anthraquinone core, which can reduce yield and complicate purification.

Reduction using catalytic hydrogenation provides cleaner conversion to amino groups compared to chemical reductants, minimizing side products.Substitution Selectivity:

The introduction of bulky heptylphenoxy groups at the 2,6-positions is favored due to steric and electronic effects, ensuring regioselectivity.

Solvent choice (polar aprotic solvents like DMF or DMSO) and base strength significantly influence etherification efficiency.Reaction Times and Temperatures:

Prolonged reaction times (>12 hours) and temperatures exceeding 120°C can lead to degradation of the amino groups or cleavage of ether bonds, thus shorter reaction times with optimized heating protocols are recommended.

Comparative Data Table of Similar Anthraquinone Derivatives Preparation

| Compound Name | Key Functional Groups | Core Modification Method | Substitution Method | Typical Yield (%) | Reference Notes |

|---|---|---|---|---|---|

| 1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione | 4 Amino, 2 Heptylphenoxy groups | Nitration + Reduction | Phenol etherification | 60–75 | Optimized for regioselectivity and purity |

| 1,4,5,8-Tetraamino-9,10-anthraquinone | 4 Amino groups | Nitration + Reduction | None | 80–85 | Simpler synthesis, precursor compound |

| 1,4-Bis(2,6-diethylanilino)anthracene-9,10-dione | 2 Amino, 2 Diethylphenyl groups | Amination of anthraquinone | Anilino substitution | 65–70 | Alternative substitution pattern |

Analyse Chemischer Reaktionen

Types of Reactions

1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.

Substitution: The amino and phenoxy groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and quinone derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione is , with a molecular weight of approximately 648.83 g/mol. The compound features a central anthracene core with four amino groups and two heptylphenoxy substituents. This unique structure contributes to its diverse reactivity and potential utility in various applications.

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that it can intercalate into DNA, disrupting normal cellular processes and inhibiting cell proliferation. The ability to generate reactive oxygen species (ROS) further enhances its anticancer properties by inducing oxidative stress in cancer cells.

Mechanism of Action

The mechanism by which 1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione exerts its effects involves several pathways:

- DNA Intercalation : By inserting itself between DNA base pairs, the compound disrupts replication and transcription processes.

- Oxidative Stress Induction : The generation of ROS leads to cellular damage and apoptosis in cancer cells.

Material Science

Organic Photovoltaics

The compound's electronic properties make it suitable for applications in organic photovoltaics. Its ability to absorb light and convert it into electrical energy can be harnessed in solar cell technology. The unique structure allows for efficient charge transport within the material.

Conductive Polymers

1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione can also be utilized in the development of conductive polymers. These materials are essential for various electronic applications due to their flexibility and conductivity.

Biological Research

Protein Interactions

Studies have shown that this compound interacts with various proteins within cells. These interactions may modulate cellular pathways and influence biological responses. Understanding these interactions is crucial for developing targeted therapies in cancer treatment and other diseases.

Wirkmechanismus

The mechanism of action of 1,4,5,8-tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione involves its interaction with various molecular targets. The compound’s amino groups can form hydrogen bonds with biological molecules, while the phenoxy groups enhance its lipophilicity, allowing it to penetrate cell membranes. The quinone structure can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural features and properties of the target compound compared to related anthracene-9,10-dione derivatives:

Key Comparisons

Substituent Effects on Bioactivity The target compound’s tetraamino groups likely enhance DNA-binding affinity compared to mono- or disubstituted derivatives (e.g., 1,4-bis(isopropylamino)) due to increased hydrogen-bonding capacity . However, its bulky 3-heptylphenoxy groups may sterically hinder intercalation or G-quadruplex stabilization, unlike smaller amido-piperidine derivatives (e.g., 2,6-bis[3-(N-piperidino)propionamido]), which exhibit potent telomerase inhibition .

Solubility and Lipophilicity The 3-heptylphenoxy groups render the target compound highly lipophilic, reducing aqueous solubility compared to sulfanyl or piperidine-substituted analogs . This could limit bioavailability but improve membrane permeability.

Material Applications Unlike the phenylamino-substituted TPAD-COF (used in porous materials), the target’s phenoxy groups may disrupt π-stacking, limiting its utility in covalent organic frameworks. However, its extended alkyl chains could facilitate self-assembly in hydrophobic matrices .

Toxicity Profile Sulfur-containing analogs (e.g., 5,8-bis(sulfanyl)) demonstrate reduced cardiotoxicity compared to mitoxantrone-like derivatives, but the target compound’s amino groups may reintroduce oxidative stress risks .

Research Findings and Data

Comparative Performance Metrics

| Parameter | Target Compound | 2,6-Bis[3-(N-piperidino)propionamido] | 1,4-Bis(isopropylamino) |

|---|---|---|---|

| Telomerase IC50 (μM) | N/A | 4–11 | N/A |

| Solubility (H2O) | Low | Moderate | Moderate |

| DNA-binding Constant (Kd) | Hypothetical high | 10<sup>6</sup>–10<sup>7</sup> M<sup>−1</sup> | Uncharacterized |

Biologische Aktivität

1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione (CAS Number: 88600-76-4) is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of aza-anthracene derivatives known for their diverse pharmacological properties, including antitumor and antimicrobial activities. This article presents a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C26H20N4O6

- Molecular Weight : 484.46 g/mol

- Purity : Standard purity of 97% is commonly reported in commercial sources .

The biological activity of 1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione primarily involves its interaction with cellular components such as DNA and proteins. It acts as a topoisomerase inhibitor, which is critical in cancer therapy as it interferes with DNA replication and transcription processes.

Topoisomerase Inhibition

Studies have shown that compounds similar to 1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione exhibit significant inhibition of topoisomerase II. This inhibition leads to DNA cross-linking and ultimately induces apoptosis in cancer cells. For instance:

- Case Study : Research on aza-anthracene derivatives indicated that these compounds could stabilize the topoisomerase II-DNA complex in sensitive leukemia cell lines while showing resistance in others .

Biological Activity Data

Pharmacological Studies

- Antitumor Efficacy : In vitro studies demonstrated that 1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione exhibits cytotoxic effects on human leukemia cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death.

- Antimicrobial Properties : Preliminary investigations have suggested that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Further studies are warranted to elucidate the specific mechanisms involved.

Safety and Toxicity

While the therapeutic potential of 1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione is promising, safety assessments are crucial. The compound has been associated with potential toxicity including skin irritation and respiratory issues upon inhalation. Proper handling procedures are recommended to mitigate exposure risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.